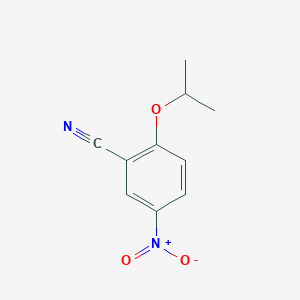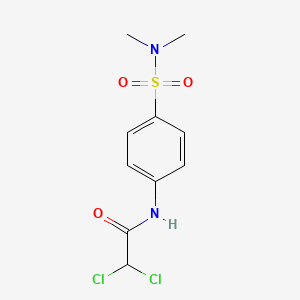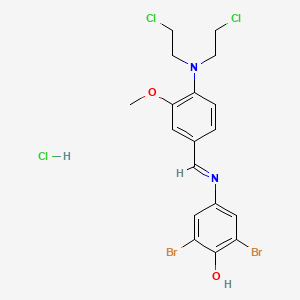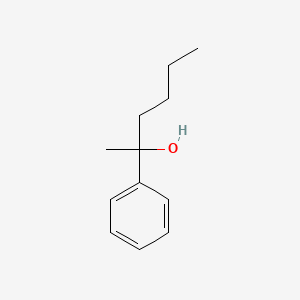
n-(4-Amino-2,6-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-2,6-difluorophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with amino and difluoro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,6-difluorophenyl)acetamide typically involves the acylation of 4-amino-2,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Amino-2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting the growth of cancer cells and has been studied for its anticancer properties.
Medicine: Research has explored its use in developing new pharmacological agents, particularly in pain management.
Industry: The compound is used in the green synthesis of azo disperse dyes, highlighting its relevance in sustainable manufacturing practices.
Mecanismo De Acción
The mechanism by which N-(4-Amino-2,6-difluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to target the VEGFr receptor, as confirmed by in silico modeling. The compound’s structure allows it to form hydrogen bonds and other intermolecular interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Amino-2,6-difluorophenyl)acetamide
- N-(4-Bromo-2,6-difluorophenyl)acetamide
- 2’,4’-Difluoroacetanilide
Uniqueness
N-(4-Amino-2,6-difluorophenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties
Propiedades
Número CAS |
3743-95-1 |
|---|---|
Fórmula molecular |
C8H8F2N2O |
Peso molecular |
186.16 g/mol |
Nombre IUPAC |
N-(4-amino-2,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H8F2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13) |
Clave InChI |
CHNQBEKSYFMWIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)


![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)




![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)



